Cas no 5309-46-6 (3-Palmitoyl-sn-glycerol)

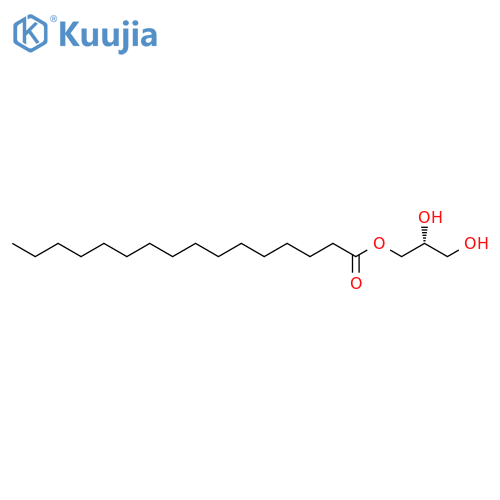

3-Palmitoyl-sn-glycerol structure

商品名:3-Palmitoyl-sn-glycerol

3-Palmitoyl-sn-glycerol 化学的及び物理的性質

名前と識別子

-

- L-ALPHA-PALMITIN

- 3-PALMITOYL-SN-GLYCEROL

- (2R)-2,3-dihydroxypropyl hexadecanoate

- sn-glycerol 3-palmitate

- 3-hexadecanoyl-sn-glycerol

- (2R)-2,3-dihydroxypropyl palmitate

- 1-Monohexadecanoylglycerol

- C19H38O4

- L--Palmitin

- (R)-1-monopalmitin

- (r)-1-palmitoylglycerol

- 1-O-Palmitoyl-D-glycerol

- QHZLMUACJMDIAE-GOSISDBHSA-N

- 5371AH

- (R)-2,3-dihydroxypropyl n-hexadecanoate

- Q27133404

- MFCD00066457

- 3-Palmitoyl-sn-glycerol; 95%

- AKOS037644290

- EKG

- AS-49758

- L10032

- 3-Palmitoyl-sn-glycerol, >=99.0% (TLC)

- CHEBI:64757

- SCHEMBL977143

- [(2R)-2,3-dihydroxypropyl] hexadecanoate

- 5309-46-6

- 1-glyceryl hexadecanoate

- sn-Glycerol 3-palmitic acid

- ((2R)-2,3-dihydroxypropyl) hexadecanoate

- (2R)-2,3-Dihydroxypropyl palmitic acid

- rac-1(3)-palmitoyl glycerol

- Hexadecanoic acid, 2,3-dihydroxypropyl ester, (R)-

- (R)-2,3-Dihydroxypropyl N-hexadecanoic acid

- 3-Palmitoyl-sn-glycerol

-

- MDL: MFCD00066457

- インチ: 1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m1/s1

- InChIKey: QHZLMUACJMDIAE-GOSISDBHSA-N

- ほほえんだ: O(C[C@@H](CO)O)C(CCCCCCCCCCCCCCC)=O

計算された属性

- せいみつぶんしりょう: 330.27700969g/mol

- どういたいしつりょう: 330.27700969g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 18

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.3

- トポロジー分子極性表面積: 66.8

3-Palmitoyl-sn-glycerol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB313944-1g |

3-Palmitoyl-sn-glycerol, 95%; . |

5309-46-6 | 95% | 1g |

€179.50 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737527-1g |

(r)-2,3-Dihydroxypropyl palmitate |

5309-46-6 | 98% | 1g |

¥3351.00 | 2024-05-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 76184-250MG |

3-Palmitoyl- |

5309-46-6 | ≥99.0% (TLC) | 250MG |

1896.54 | 2021-05-14 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 76184-1G |

3-Palmitoyl- |

5309-46-6 | ≥99.0% (TLC) | 1G |

5472.87 | 2021-05-14 | |

| abcr | AB313944-1 g |

3-Palmitoyl-sn-glycerol; 95% |

5309-46-6 | 1g |

€179.50 | 2022-06-02 |

3-Palmitoyl-sn-glycerol 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

5309-46-6 (3-Palmitoyl-sn-glycerol) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5309-46-6)3-Palmitoyl-sn-glycerol

清らかである:99%

はかる:1g

価格 ($):308.0